3,5-Dibromo-L-tyrosine

Catalog No.
S749476
CAS No.
300-38-9
M.F
C9H9Br2NO3
M. Wt
338.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-L-tyrosine

CAS Number

300-38-9

Product Name

3,5-Dibromo-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H9Br2NO3

Molecular Weight

338.98 g/mol

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,5-dibromotyrosine, 3,5-dibromotyrosine, (L)-isomer

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N

Antithyroid Agent:

3,5-Dibromo-L-tyrosine has been studied for its potential as an antithyroid drug. It inhibits the incorporation of iodine into thyroglobulin, a protein precursor to thyroid hormones. This disrupts thyroid hormone synthesis and function [].

Model Substrate for Enzyme Studies:

Due to the presence of bromine atoms, 3,5-Dibromo-L-tyrosine serves as a valuable model substrate for studying enzymes involved in tyrosine metabolism. The altered structure compared to L-tyrosine allows researchers to investigate how these enzymes interact with modified amino acids [].

Investigation of halogenation Reactions:

3,5-Dibromo-L-tyrosine is helpful in understanding halogenation reactions, which are essential for various biological processes. Scientists can use this molecule to study the mechanisms and enzymes involved in introducing bromine atoms into organic molecules [].

3,5-Dibromo-L-tyrosine is a bromoamino acid derivative of L-tyrosine, characterized by the presence of bromine substituents at the 3 and 5 positions of the aromatic benzyl group. Its chemical formula is C9H9Br2NO3C_9H_9Br_2NO_3, and it is recognized for its unique structural properties that influence its reactivity and biological interactions. This compound is often utilized in biochemical research due to its potential as a building block in the synthesis of various biologically active molecules .

3,5-Dibromo-L-tyrosine acts as an antithyroid agent. It is believed to inhibit the synthesis of thyroid hormones by interfering with the incorporation of iodine into thyroglobulin []. Thyroglobulin is a protein precursor stored in the thyroid gland. Iodination of thyroglobulin is a crucial step in the production of the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4). By interfering with this process, 3,5-Dibromo-L-tyrosine can lead to decreased thyroid hormone production, impacting various physiological processes regulated by these hormones.

. One notable method involves the bromination of L-tyrosine using dimethyl sulfoxide in the presence of hydrobromic acid and acetic acid, which yields 3,5-dibromo-L-tyrosine effectively . The reaction mechanism typically involves electrophilic aromatic substitution, where the bromine acts as an electrophile attacking the aromatic ring.

The biological activity of 3,5-dibromo-L-tyrosine has been investigated in various studies. It exhibits significant antioxidant properties, which may contribute to its role in cellular protection against oxidative stress. Additionally, this compound has shown potential in modulating neurotransmitter systems, particularly through interactions with dopaminergic pathways, which could have implications for neurological research .

The synthesis of 3,5-dibromo-L-tyrosine can be achieved through several methods:

  • Bromination of L-Tyrosine: This method employs bromine in glacial acetic acid or dimethyl sulfoxide to selectively brominate L-tyrosine at the 3 and 5 positions.
  • Dimethyl Sulfoxide Method: A more efficient approach involves using dimethyl sulfoxide with hydrobromic acid and acetic acid, yielding high purity and yield of 3,5-dibromo-L-tyrosine .

3,5-Dibromo-L-tyrosine finds applications in various fields:

  • Pharmaceutical Research: It serves as a precursor for synthesizing bioactive compounds and pharmaceuticals.
  • Biochemical Studies: Its role as an antioxidant makes it useful in studies related to oxidative stress and neuroprotection.
  • Material Science: It is explored for potential applications in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3,5-dibromo-L-tyrosine with various biological targets have indicated its capacity to influence enzyme activity and receptor binding. For instance, it has been shown to interact with neurotransmitter receptors, potentially affecting dopamine signaling pathways. These interactions underline its importance in neuropharmacology and may lead to further investigations into its therapeutic potential .

Several compounds share structural similarities with 3,5-dibromo-L-tyrosine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
L-TyrosineContains a single hydroxyl groupPrecursor to neurotransmitters; no bromination
3-Bromo-L-TyrosineBromination at position C-3 onlyLess potent as an antioxidant compared to 3,5-dibromo form
D-TyrosineOptical isomer of L-tyrosineDifferent biological activity; less studied
4-Bromo-L-TyrosineBromination at position C-4Affects different pathways than 3,5-dibromo form

The unique positioning of bromine atoms in 3,5-dibromo-L-tyrosine enhances its biological activity compared to its analogs. The dual bromination not only alters its reactivity but also enhances its potential applications in medicinal chemistry and biochemistry .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

338.89287 g/mol

Monoisotopic Mass

336.89492 g/mol

Heavy Atom Count

15

UNII

QD49LEP46E

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BX - Other antithyroid preparations
H03BX02 - Dibromotyrosine

Other CAS

300-38-9

Wikipedia

Dibromotyrosine

Dates

Modify: 2023-08-15

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